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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Chloro-3-methoxybenzaldehyde, a key intermediate in the synthesis of various

pharmaceutical and agrochemical compounds. This document is intended for researchers,

scientists, and professionals in drug development, offering detailed information on its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary
The structural elucidation of 4-Chloro-3-methoxybenzaldehyde has been performed using a

suite of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-3-methoxybenzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.98 s - H-C=O

7.84 d 1.8 H-2

7.50 dd 8.2, 1.8 H-6

7.18 d 8.2 H-5

3.97 s - -OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 4-Chloro-3-methoxybenzaldehyde

Chemical Shift (δ) ppm Assignment

190.8 C=O

156.0 C-3

135.8 C-1

131.2 C-5

130.5 C-6

128.0 C-4

111.8 C-2

56.4 -OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 100/125 MHz

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in the molecule based

on their characteristic vibrational frequencies.
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Table 3: IR Spectroscopic Data for 4-Chloro-3-methoxybenzaldehyde (Predicted/Analogous)

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950, ~2850 Medium Aliphatic C-H stretch (-OCH₃)

~2820, ~2720 Weak
Aldehydic C-H stretch (Fermi

resonance)

~1700 Strong
C=O stretch (conjugated

aldehyde)

~1580, ~1470 Medium-Strong Aromatic C=C stretch

~1260 Strong Aryl-O stretch (asymmetric)

~1020 Strong Aryl-O stretch (symmetric)

~820 Strong C-Cl stretch

Note: Experimental data for the specific compound was not available. Data is predicted based

on characteristic frequencies of substituted benzaldehydes.[1][2][3][4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data for 4-Chloro-3-methoxybenzaldehyde
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m/z Relative Intensity (%) Proposed Fragment

172 ~33 [M+2]⁺ (due to ³⁷Cl isotope)

170 100
[M]⁺ (Molecular ion, due to ³⁵Cl

isotope)

169 High [M-H]⁺

141 Moderate [M-CHO]⁺

113 Moderate [M-CHO-CO]⁺ or [M-C₂HO]⁺

77 Moderate [C₆H₅]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of

the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 4-Chloro-3-methoxybenzaldehyde is dissolved in about 0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard

(0.0 ppm).

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

For ¹H NMR, the spectral width is typically set to -2 to 12 ppm. A sufficient number of scans

are acquired to obtain a good signal-to-noise ratio.
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For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of 0 to 220

ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

A small amount of the solid sample is dissolved in a volatile solvent (e.g., acetone or

dichloromethane).

A few drops of the solution are deposited onto a KBr or NaCl salt plate.

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the clean salt plate is recorded first.

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-

MS) for pure compounds.

Electron Ionization (EI) is typically used, with an electron beam energy of 70 eV.

Instrumentation and Data Acquisition:

The mass spectrum is recorded using a quadrupole or time-of-flight (TOF) mass analyzer.

The mass-to-charge ratio (m/z) of the ions is scanned over a range, for example, m/z 40-

300.
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The relative abundance of each ion is plotted against its m/z value. The presence of a

chlorine atom is indicated by the characteristic M+2 isotope peak with an intensity of

approximately one-third of the molecular ion peak.[5]

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Chloro-3-methoxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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